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molecular formula C3H8N2S B145662 Ethylthiourea CAS No. 625-53-6

Ethylthiourea

Cat. No. B145662
M. Wt: 104.18 g/mol
InChI Key: GMEHFXXZSWDEDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04933355

Procedure details

The reaction described in Preparation 42 was repeated but using 10 g of ethylthiourea, 20 g of ethyl bromopyruvate and 100 ml of ethanol, giving the title compound as a pale yellow powder.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:3][C:4]([NH2:6])=[S:5])[CH3:2].Br[CH2:8][C:9](=O)[C:10]([O:12][CH2:13][CH3:14])=[O:11]>C(O)C>[CH2:1]([NH:3][C:4]1[S:5][CH:8]=[C:9]([C:10]([O:12][CH2:13][CH3:14])=[O:11])[N:6]=1)[CH3:2]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(C)NC(=S)N
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
BrCC(C(=O)OCC)=O
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction described in Preparation 42

Outcomes

Product
Name
Type
product
Smiles
C(C)NC=1SC=C(N1)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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